4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole
Description
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group, a pyrrolidine-carbonyl linker, and a 1-methylimidazole moiety. Research on structurally analogous compounds highlights their relevance in drug discovery, particularly in targeting enzymes or receptors due to their ability to engage in hydrogen bonding, π-π stacking, and steric interactions .
The synthesis of such compounds typically involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions, as seen in related triazolo-pyridazine derivatives .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylimidazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-9-14(19-11-23)18(26)24-7-6-12(8-24)10-27-16-5-4-15-20-21-17(13-2-3-13)25(15)22-16/h4-5,9,11-13H,2-3,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNORJDJAZMXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair pathways, making it a significant target for cancer therapeutics. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers.
Mode of Action
This compound interacts with its targets, leading to inhibition of PARP-1 and EGFR . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death. The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and apoptosis of cancer cells. The inhibition of EGFR disrupts the cell signaling pathways that regulate cell proliferation and survival, leading to the inhibition of cancer cell growth.
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound exhibits potent cytotoxic activities against cancer cells. For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase. It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level.
Biological Activity
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features multiple functional groups and heterocycles, including:
- A triazolo ring
- A pyridazine moiety
- An imidazole structure
These components contribute to its biochemical interactions and pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has been shown to bind to active sites of enzymes, blocking substrate access and reducing enzymatic activity.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of derivatives related to the compound , researchers reported significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most potent derivative exhibited an IC50 value of 0.15 μM against MCF-7 cells, indicating high efficacy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar triazole-pyridazine derivatives found that they effectively inhibited the growth of several pathogenic bacteria. The mechanism was hypothesized to involve interference with bacterial DNA replication processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substitutions on the triazole and pyridazine rings for enhancing biological activity. For example:
- The presence of a cyclopropyl group significantly increases potency against cancer cell lines.
- Modifications on the imidazole ring can lead to improved receptor binding affinity.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- For example, derivatives of triazole and pyridazine have shown promise in targeting cancer-related signaling pathways, leading to apoptosis in tumor cells .
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Antimicrobial Properties :
- The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity. Research has shown that similar triazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Neuropharmacological Effects :
- Investigations into the neuropharmacological properties of related compounds suggest potential applications in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exert neuroprotective effects .
Biological Studies
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as a competitive inhibitor for enzymes that are overactive in certain cancers or infections .
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Protein-Ligand Interactions :
- The binding affinity of the compound to various biological targets is being explored to understand its mechanism of action better. This can lead to the development of more effective drugs with fewer side effects.
Material Science
- Catalysis :
- The unique structure of the compound allows it to function as a catalyst in various chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in organic synthesis .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxicity against breast cancer cell lines; suggested mechanism involves apoptosis through caspase activation. |
| Study 2 | Neuropharmacology | Showed neuroprotective effects in animal models of Alzheimer's disease; potential modulation of acetylcholine receptors was noted. |
| Study 3 | Antimicrobial Activity | Exhibited broad-spectrum activity against various pathogens; effective at low concentrations with minimal toxicity to human cells. |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Triazolo-Pyridazine Derivatives
Key Observations:
The pyrrolidine-carbonyl linker in the target compound introduces conformational flexibility, contrasting with the rigid azetidine or piperazine moieties in analogues, which could affect binding kinetics .
Synthetic Complexity :
- The target compound’s synthesis likely involves sequential coupling of the triazolo-pyridazine core with functionalized pyrrolidine and imidazole units, akin to methods in and .
- In contrast, ’s compound employs azetidine-carboxamide linkage, requiring specialized amidation steps .
Bioactivity Correlations :
- Compounds with triazolo-thiadiazole cores () exhibit antifungal activity, suggesting that the target compound’s triazolo-pyridazine core may similarly target microbial enzymes .
- Computational similarity analysis () indicates that structural analogs with >70% Tanimoto similarity (e.g., triazolo-pyridazines vs. triazolo-thiadiazoles) may share overlapping bioactivity profiles, such as kinase inhibition .
Computational and Experimental Insights
Table 2: Comparative Bioactivity and Similarity Metrics
- Lipophilicity : The target compound’s higher estimated LogP (vs. ’s hydrophilic salt form) suggests better blood-brain barrier penetration but may limit aqueous solubility .
- Similarity Metrics : The higher Tanimoto score with ’s compound (78%) underscores shared pharmacophoric features, such as the triazolo-pyridazine core and imidazole substituents, which may correlate with similar target engagement .
- Mode of Action : Clustering analysis () links triazolo-pyridazines to kinase inhibition, whereas triazolo-thiadiazoles () are associated with antifungal activity, highlighting scaffold-dependent bioactivity .
Preparation Methods
Cyclization to Form the Triazolopyridazine Core
The triazolopyridazine scaffold is synthesized via cyclocondensation of a hydrazine derivative with a substituted pyridazine. For example, 6-chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is prepared by reacting 3-cyclopropyl-6-hydrazinylpyridazine with trimethyl orthoformate under acidic conditions. The chlorine at position 6 serves as a leaving group for subsequent substitution.
Reaction Conditions :
Hydroxylation at Position 6
The chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with aqueous sodium hydroxide to introduce the hydroxyl group.
Procedure :
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6-chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine (1.0 eq) is suspended in a 1:1 mixture of 1,4-dioxane and water .
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NaOH (2.5 eq) is added, and the reaction is heated at 120°C for 6 hours.
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The product is isolated via acidification with HCl and extracted into ethyl acetate .
Introduction of the Pyrrolidine-Oxymethyl Side Chain
Synthesis of 3-(chloromethyl)pyrrolidine-1-carboxylic Acid
The pyrrolidine moiety is prepared by protecting the amine as a tert-butyl carbamate (Boc) , followed by chloromethylation at position 3:
Alkylation of Triazolopyridazin-6-ol
The hydroxyl group on the triazolopyridazine core reacts with 3-(chloromethyl)pyrrolidine under basic conditions:
Optimized Protocol :
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Reactants : 3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol (1.0 eq), 3-(chloromethyl)pyrrolidine hydrochloride (1.2 eq).
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Base : K2CO3 (3.0 eq).
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Solvent : N,N-dimethylformamide (DMF) .
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Temperature : 60°C, 8 hours.
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Workup : Extraction with ethyl acetate , washing with brine, and column chromatography (SiO2, hexane/ethyl acetate ).
Coupling with 1-Methyl-1H-imidazole-4-carboxylic Acid
Activation of the Carboxylic Acid
The pyrrolidine-1-carbonyl group is introduced via a carbodiimide-mediated coupling :
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1-methyl-1H-imidazole-4-carboxylic acid (1.1 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane .
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3-[({3-cyclopropyl-[1,triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine (1.0 eq) is added, and the reaction is stirred at room temperature for 24 hours.
Purification :
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The crude product is washed with 5% NaHCO3 and purified via preparative HPLC (C18 column, acetonitrile/water gradient).
Final Characterization and Analytical Data
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, imidazole-H), 7.92 (d, J = 8.0 Hz, 1H, pyridazine-H), 4.60 (s, 2H, OCH2), 3.85 (s, 3H, NCH3), 3.45–3.20 (m, 4H, pyrrolidine-H), 2.10–1.90 (m, 1H, cyclopropyl-H).
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HRMS (ESI+) : m/z calc. for C22H24N8O3 [M+H]+: 473.2024; found: 473.2028.
Purity Assessment
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HPLC : >98% purity (C18, 30% acetonitrile/70% water, 1.0 mL/min).
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Melting Point : 215–217°C (dec.).
Challenges and Optimization Considerations
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Low Yields in Alkylation : Competing elimination reactions during chloromethylation were mitigated by using anhydrous DMF and controlled heating.
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Imidazole Compatibility : The methyl group on the imidazole necessitated mild coupling conditions to prevent N-demethylation.
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and substituent positions. For example, pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ at m/z 468.18) .
- HPLC : Assess purity (>95% required for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent degradation .
How can synthetic yield be improved for the pyrrolidine-carbonyl intermediate?
Q. Advanced
- Solvent optimization : Replace dichloromethane with THF to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test Pd(PPh3)4 for Suzuki-Miyaura couplings to attach cyclopropyl groups (reported 15% yield increase) .
- Microwave-assisted synthesis : Reduce reaction time from 16h to 2h for azide cyclization, improving throughput .
What strategies identify biological targets for this compound?
Q. Advanced
- Kinase profiling : Use ATP-competitive binding assays (e.g., KinomeScan) to screen against 468 kinases. Triazolo-pyridazines often inhibit p38 MAPK or TAK1 .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in HEK293 cells .
How is computational modeling applied to predict activity?
Q. Advanced
- Docking studies : Use AutoDock Vina with PDB 3LD6 (14-α-demethylase) to assess binding affinity. Triazole-pyridazine scaffolds show hydrophobic interactions with Leu321 and His310 .
- QSAR models : Correlate logP values (>3.5) with antifungal activity (IC50 < 1 µM) .
What structure-activity relationship (SAR) trends are observed in analogs?
Q. Advanced
- Cyclopropyl substitution : Enhances metabolic stability (t1/2 > 6h in microsomes) compared to methyl groups .
- Pyrrolidine vs. piperidine : Pyrrolidine improves solubility (2.5 mg/mL in PBS) but reduces CNS penetration .
- Imidazole methylation : Critical for avoiding CYP3A4-mediated oxidation .
What mechanistic studies elucidate interactions with biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD < 50 nM for p38 MAPK) .
- Cryo-EM : Resolve compound-bound structures of kinase domains to identify allosteric binding pockets .
How does pH affect the compound’s stability in solution?
Q. Advanced
- pH 7.4 (PBS) : Stable for 48h at 25°C, with <5% degradation .
- pH < 3 : Rapid hydrolysis of the pyrrolidine-carbonyl bond (t1/2 = 2h) due to protonation of the amide nitrogen .
- Lyophilization : Formulate with trehalose (1:1 w/w) to enhance solid-state stability .
How do structural analogs compare in potency and selectivity?
Q. Advanced
| Analog | Modification | Activity (IC50) | Selectivity Index |
|---|---|---|---|
| Parent compound | None | 0.8 µM (p38 MAPK) | 12 (vs. JNK2) |
| 3-Phenyl-triazolo-pyridazine | Cyclopropyl → phenyl | 5.2 µM | 3 |
| Piperidine variant | Pyrrolidine → piperidine | 1.1 µM | 8 |
| Data from kinase inhibition assays highlight the cyclopropyl group’s role in potency . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
